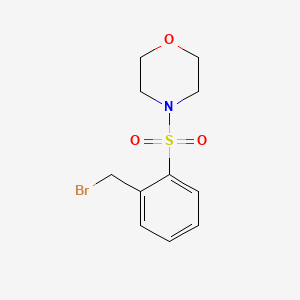

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

4-[2-(bromomethyl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRKTYLWVKMVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640474 | |

| Record name | 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941717-06-2 | |

| Record name | 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine, a specialized chemical intermediate with significant potential in the field of targeted protein degradation. This document details its chemical and physical properties, provides a plausible synthetic route, and explores its anticipated applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, chemical biology, and drug discovery.

Introduction

This compound is a bifunctional organic compound that has emerged as a valuable building block in contemporary drug discovery. Its structure incorporates a reactive bromomethyl group, making it a versatile electrophile for conjugation, and a morpholino sulfonyl moiety, which can influence physicochemical properties such as solubility and cell permeability. The strategic placement of the bromomethyl group at the ortho position of the phenylsulfonyl ring offers specific stereochemical advantages for its application as a linker component in the synthesis of complex bioactive molecules.

Notably, this compound is frequently categorized by chemical suppliers as a "protein degrader building block," strongly indicating its utility in the rapidly advancing field of targeted protein degradation (TPD). TPD represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to the induced elimination of pathogenic proteins. PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, are at the forefront of this technology. The structural features of this compound make it an attractive component for the synthesis of novel PROTACs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value |

| CAS Number | 941717-06-2 |

| Molecular Formula | C₁₁H₁₄BrNO₃S |

| Molecular Weight | 320.20 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |

| Purity | Typically >95% (as offered by commercial suppliers) |

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available sources and should be determined experimentally.

Spectroscopic Data

While specific spectra are not available in peer-reviewed literature, several chemical suppliers indicate the availability of spectral data upon request. The expected spectral characteristics are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the methylene protons of the morpholine ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) | Absorption bands corresponding to sulfonyl (S=O), C-Br, C-N, and C-O functional groups. |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed Synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-((2-Methylphenyl)sulfonyl)morpholine

-

To a stirred solution of 2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add morpholine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-((2-methylphenyl)sulfonyl)morpholine.

Step 2: Synthesis of this compound

-

To a solution of 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux (approximately 77 °C) and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Targeted Protein Degradation

The primary application of this compound is as a bifunctional linker precursor in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

Role as a Linker Component

The bromomethyl group of this compound serves as a reactive handle for covalent attachment to either the target protein ligand or the E3 ligase ligand, typically through a nucleophilic substitution reaction. The morpholino sulfonyl phenyl moiety forms the core of the linker, providing a rigid and defined scaffold that influences the spatial orientation of the two ligands. The properties of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

Caption: Role as a PROTAC Building Block.

Workflow for PROTAC Synthesis and Evaluation

The general workflow for utilizing this compound in a PROTAC discovery program is outlined below.

Caption: PROTAC Discovery Workflow.

Signaling Pathways and Mechanism of Action

This compound itself is not expected to have direct biological activity or modulate specific signaling pathways. Its function is to serve as a structural component of a larger molecule, such as a PROTAC. The resulting PROTAC will mediate its biological effects by inducing the degradation of its specific target protein. The downstream consequences will, therefore, depend entirely on the function of the targeted protein.

For instance, if the PROTAC is designed to degrade a specific kinase involved in a cancer-related signaling pathway, the observed biological effect would be the downregulation of that pathway, leading to, for example, cell cycle arrest or apoptosis.

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in the field of targeted protein degradation. Its well-defined structure and reactive functional group make it an ideal building block for the synthesis of PROTACs and other complex molecular probes. While specific, published experimental data for this compound remains limited, its commercial availability and classification underscore its importance in the ongoing development of novel therapeutics. This technical guide provides a solid foundation for its synthesis and application, and it is anticipated that its use in the scientific literature will grow as the field of targeted protein degradation continues to expand.

An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a niche chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, incorporating a reactive bromomethylphenyl group and a sulfonylmorpholine moiety, suggests its utility as a versatile building block in the synthesis of more complex molecules, including targeted protein degraders and other biologically active agents. The sulfonylmorpholine scaffold is a common feature in a variety of bioactive compounds, often imparting favorable pharmacokinetic properties. The presence of a bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the covalent modification of biological targets or the linkage to other molecular entities. This guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and a discussion of the potential biological significance of this compound.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₁H₁₄BrNO₃S | Inferred from structure |

| Molecular Weight | 320.20 g/mol | Calculated |

| CAS Number | 941717-06-2 | Publicly available data |

| Appearance | White to off-white solid (predicted) | General appearance of similar compounds |

| Melting Point | 71.5-73.5 °C | Experimental data |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted). Poorly soluble in water (predicted). | Predicted based on structure |

| pKa | Not available | - |

Spectral Data

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | m | 1H | Ar-H |

| ~ 7.4 - 7.6 | m | 3H | Ar-H |

| ~ 4.8 | s | 2H | -CH₂Br |

| ~ 3.7 | t | 4H | -N(CH₂)₂- |

| ~ 3.1 | t | 4H | -O(CH₂)₂- |

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 133 | Ar-CH |

| ~ 131 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 66 | -O(CH₂)₂- |

| ~ 46 | -N(CH₂)₂- |

| ~ 30 | -CH₂Br |

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations. The proposed synthesis involves two main steps: the synthesis of the sulfonyl chloride precursor and its subsequent reaction with morpholine.

Part 1: Synthesis of 2-(Bromomethyl)benzene-1-sulfonyl chloride

This intermediate can be prepared from 2-methylaniline via a Sandmeyer-type reaction to introduce the sulfonyl chloride group, followed by radical bromination of the methyl group.

Materials and Reagents:

-

2-Methylaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a safer alternative solvent)

Procedure:

-

Diazotization: Dissolve 2-methylaniline in a suitable acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution to this mixture. The diazonium group is replaced by a sulfonyl chloride group to yield 2-methylbenzene-1-sulfonyl chloride.

-

Bromination: Dissolve the 2-methylbenzene-1-sulfonyl chloride in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a radical initiator such as AIBN. Reflux the mixture under a light source to initiate the radical bromination of the methyl group, yielding 2-(bromomethyl)benzene-1-sulfonyl chloride.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

Materials and Reagents:

-

2-(Bromomethyl)benzene-1-sulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

Reaction Setup: Dissolve 2-(bromomethyl)benzene-1-sulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Addition of Morpholine: Add a solution of morpholine and triethylamine in dichloromethane dropwise to the cooled sulfonyl chloride solution. The triethylamine acts as a base to neutralize the HCl formed during the reaction.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

-

Work-up: Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound itself, its structural motifs are present in many biologically active molecules.

-

Sulfonylmorpholine Moiety: The sulfonylmorpholine scaffold is a known pharmacophore. For instance, derivatives of 4-(phenylsulfonyl)morpholine have been investigated for their anticancer properties, particularly against triple-negative breast cancer. These compounds have been shown to induce endoplasmic reticulum stress, leading to cell-cycle arrest and apoptosis.[1] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

-

Bromomethylphenyl Group: The bromomethylphenyl group is a reactive moiety that can act as an electrophile. This functionality is particularly useful for the development of covalent inhibitors, which can form a permanent bond with their biological target, often leading to enhanced potency and duration of action. Furthermore, this group is a key component in the design of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand.

Given these features, this compound is a promising starting material for the synthesis of novel therapeutic agents.

Signaling Pathways and Experimental Workflows

As there is no direct experimental evidence for the biological activity of this compound, any depiction of signaling pathways would be speculative. However, based on the activity of related sulfonylmorpholine compounds, a hypothetical workflow for investigating its anticancer potential can be proposed.

Caption: Proposed workflow for the evaluation of anticancer activity.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and development. While experimental data on this specific compound is scarce, its structural components suggest that it could serve as a valuable building block for the synthesis of novel covalent inhibitors, PROTACs, and other targeted therapeutics. The provided putative synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate its chemical properties and explore its potential biological activities.

References

Synthesis Pathway of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis of 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The pathway commences with the sulfonylation of morpholine, followed by a selective radical bromination of the methyl group on the aromatic ring. This approach is efficient and utilizes readily available starting materials.

The overall synthesis is depicted in the following workflow diagram:

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((2-methylphenyl)sulfonyl)morpholine

This step involves the reaction of 2-toluenesulfonyl chloride with morpholine in the presence of a base to form the corresponding sulfonamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-Toluenesulfonyl chloride | 190.65 |

| Morpholine | 87.12 |

| Pyridine | 79.10 |

| Dichloromethane (CH₂Cl₂) | 84.93 |

| Hydrochloric acid (HCl) | 36.46 |

| Sodium sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-toluenesulfonyl chloride (1.0 eq.) in dichloromethane to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-((2-methylphenyl)sulfonyl)morpholine.

Quantitative Data (Representative):

| Reactant/Product | Molar Eq. | Mass | Volume | Yield (%) |

| 2-Toluenesulfonyl chloride | 1.0 | - | - | - |

| Morpholine | 1.0 | - | - | - |

| 4-((2-methylphenyl)sulfonyl)morpholine | - | - | - | 85-95% |

Step 2: Synthesis of this compound

This step involves the radical bromination of the benzylic methyl group of the intermediate compound using N-bromosuccinimide (NBS) and a radical initiator.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 4-((2-methylphenyl)sulfonyl)morpholine | 241.31 |

| N-Bromosuccinimide (NBS) | 177.98 |

| Azobisisobutyronitrile (AIBN) | 164.21 |

| Carbon tetrachloride (CCl₄) | 153.82 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq.) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.05 eq.) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be initiated with a UV lamp if necessary.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Data (Representative):

| Reactant/Product | Molar Eq. | Mass | Volume | Yield (%) |

| 4-((2-methylphenyl)sulfonyl)morpholine | 1.0 | - | - | - |

| N-Bromosuccinimide (NBS) | 1.1 | - | - | - |

| This compound | - | - | - | 70-85% |

Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

This compound:

Representative Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-7.4 (m, 4H, Ar-H), 4.85 (s, 2H, -CH₂Br), 3.75 (t, J=4.8 Hz, 4H, -N(CH₂)₂), 3.10 (t, J=4.8 Hz, 4H, -O(CH₂)₂).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.5, 134.0, 132.5, 131.0, 129.5, 128.0, 66.5, 46.0, 30.0.

-

Mass Spectrometry (ESI-MS): m/z 320.0 [M]+, 322.0 [M+2]+.

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions, where the functional group transformation in each step is crucial for the subsequent reaction.

Figure 2: Logical flow of the synthesis pathway.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt the protocols and purification methods based on their specific experimental setup and available analytical instrumentation. Standard laboratory safety precautions should be followed throughout the synthesis.

References

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: A Putative Tankyrase Inhibitor for Wnt/β-Catenin Pathway Modulation

Authored by: A Senior Application Scientist

Foreword: The Rationale for a New Wnt/β-Catenin Pathway Inhibitor

The Wnt/β-catenin signaling pathway is a cornerstone of developmental biology and adult tissue homeostasis.[1] Its aberrant activation is a well-established driver in a multitude of human cancers, including colorectal, pancreatic, and breast cancers, often correlating with tumor progression, metastasis, and resistance to conventional therapies.[1][2][[“]] This central role has rendered the Wnt/β-catenin pathway a highly sought-after, albeit challenging, therapeutic target.

Among the various nodes of this pathway, the tankyrase enzymes (TNKS1 and TNKS2) have emerged as particularly promising targets.[4][5] As members of the poly(ADP-ribose) polymerase (PARP) family, tankyrases regulate the stability of Axin, the scaffold protein of the β-catenin destruction complex.[4][6] By inhibiting tankyrase, Axin levels are stabilized, leading to the degradation of β-catenin and a subsequent shutdown of Wnt-driven transcription.[5][7]

This guide introduces This compound , a novel small molecule designed with the structural hallmarks of a potent and selective tankyrase inhibitor. The presence of the morpholine ring, a privileged scaffold in medicinal chemistry known to enhance drug-like properties, combined with a phenylsulfonyl group, suggests a favorable interaction within the nicotinamide subsite of the tankyrase catalytic domain.[7][8] Critically, the inclusion of a reactive bromomethyl group on the phenyl ring posits a mechanism of covalent inhibition, potentially leading to prolonged and irreversible target engagement.

This document will provide a comprehensive overview of the hypothesized mechanism of action of this compound, followed by a detailed set of experimental protocols designed to rigorously validate this hypothesis.

Part 1: The Proposed Mechanism of Action

We hypothesize that this compound functions as a potent inhibitor of the Wnt/β-catenin signaling pathway by directly targeting and inhibiting tankyrase 1 and 2.

In the absence of a Wnt signal, cytoplasmic β-catenin is sequestered in a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[2] Within this complex, β-catenin is phosphorylated, marking it for ubiquitination and subsequent proteasomal degradation.

Tankyrases (TNKS1/2) disrupt this process by PARsylating (poly-ADP-ribosylating) Axin, which targets Axin for ubiquitination and degradation.[4][5] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target oncogenes like c-Myc and Cyclin D1 through its interaction with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors.[7]

Our lead compound, this compound, is proposed to intervene at this critical juncture. By binding to the catalytic domain of tankyrase, it prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex. The resulting decrease in nuclear β-catenin levels effectively silences the transcription of Wnt target genes, leading to cell cycle arrest and apoptosis in Wnt-dependent cancer cells. The bromomethyl group likely forms a covalent bond with a nucleophilic residue in the tankyrase active site, leading to irreversible inhibition.

References

- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. Due to a lack of specific literature on this compound, this document outlines a proposed synthetic pathway based on established chemical principles. Detailed experimental protocols for the synthesis of the proposed precursor and its subsequent bromination are provided. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

This compound is a sulfonylmorpholine derivative containing a reactive bromomethyl group. The morpholine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. The presence of a benzylic bromide introduces a reactive handle for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules and chemical probes. This guide will detail the chemical properties and a proposed synthetic route for this compound.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 941717-06-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO₃S | [1][2] |

| Molecular Weight | 320.20 g/mol | [1] |

| Alternate Names | 2-((Morpholin-4-yl)sulfonyl)benzyl bromide | [1] |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr | |

| Physical State | Solid | |

| Melting Point | 71.5-73.5 °C | [2] |

Proposed Synthesis

A direct, documented synthesis of this compound has not been identified in the reviewed literature. However, a plausible and efficient two-step synthetic route can be proposed based on well-established organic chemistry reactions. This proposed pathway involves the initial synthesis of a precursor, 4-((2-methylphenyl)sulfonyl)morpholine, followed by a selective benzylic bromination.

Proposed Synthetic Workflow

The proposed two-step synthesis is depicted in the following workflow diagram.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

This procedure is adapted from standard methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

-

2-Methylbenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Add the morpholine/triethylamine solution dropwise to the cooled solution of 2-methylbenzenesulfonyl chloride over a period of 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-((2-methylphenyl)sulfonyl)morpholine.

This procedure is based on standard Wohl-Ziegler benzylic bromination reactions using N-bromosuccinimide.

Materials:

-

4-((2-Methylphenyl)sulfonyl)morpholine (from Step 1)

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile), anhydrous

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Light source (e.g., a 250W sun lamp) can be used to facilitate initiation.

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents).

-

Heat the mixture to reflux with vigorous stirring. Initiation with a light source may be beneficial.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the less dense succinimide floats at the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final product, this compound.

Biological Activity and Signaling Pathways

As of the date of this report, a thorough search of the scientific literature did not reveal any published studies on the biological activity or mechanism of action of this compound. While morpholine and sulfonyl-containing compounds are prevalent in many biologically active molecules, the specific activity of this compound remains to be determined.

The presence of the reactive benzylic bromide suggests that this compound could act as an electrophile and potentially alkylate biological nucleophiles, such as cysteine residues in proteins. This reactivity could be harnessed for the development of covalent inhibitors or probes for various biological targets. However, without experimental data, any discussion of its biological effects or associated signaling pathways would be purely speculative.

Future Directions

The lack of data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, HRMS, IR, etc.).

-

Biological Screening: The compound should be screened in a variety of biological assays to identify any potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial effects.

-

Mechanism of Action Studies: Should biological activity be identified, further studies will be necessary to elucidate the mechanism of action, including the identification of its molecular target(s) and the signaling pathways it modulates.

-

Analogue Synthesis: The benzylic bromide provides a convenient point for chemical diversification. Synthesis and evaluation of a library of derivatives could lead to the discovery of compounds with improved potency and selectivity.

Conclusion

This compound is a compound with potential as a versatile building block in medicinal chemistry and drug discovery. While there is a notable absence of specific literature on this molecule, this guide provides a robust, proposed synthetic pathway based on established chemical reactions. The detailed experimental protocols herein offer a starting point for researchers to synthesize and explore the properties and potential applications of this compound. Further investigation into its biological activity is warranted to unlock its full potential.

References

An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine, including its synthesis, physicochemical properties, and potential applications in organic chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide draws upon established chemical principles and data from structurally related compounds to present a thorough and practical resource.

Chemical Properties and Data

This compound is a substituted aromatic sulfonamide. The presence of a reactive bromomethyl group and a morpholine moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 941717-06-2 | [1][2][3][4] |

| Molecular Formula | C11H14BrNO3S | [2][3][4] |

| Molecular Weight | 320.20 g/mol | [4] |

| Melting Point | 71.5-73.5 °C | [2] |

| Synonyms | 2-(Morpholin-4-ylsulphonyl)benzyl bromide, 2-[(Morpholin-4-yl)sulfonyl]benzyl bromide | [3][4] |

Note: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges. It is intended for research use only and not for diagnostic or therapeutic use.[4]

Proposed Synthesis Protocol

Step 1: Synthesis of 4-((2-methylphenyl)sulfonyl)morpholine

This step involves the reaction of 2-methylbenzenesulfonyl chloride with morpholine in the presence of a base to neutralize the HCl byproduct.

-

Materials:

-

2-methylbenzenesulfonyl chloride

-

Morpholine

-

Triethylamine or pyridine (base)

-

Dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Bromination of 4-((2-methylphenyl)sulfonyl)morpholine

The benzylic methyl group can be selectively brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

-

Materials:

-

4-((2-methylphenyl)sulfonyl)morpholine (from Step 1)

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Carbon tetrachloride or acetonitrile (solvent)

-

-

Procedure:

-

Dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Potential Applications in Drug Discovery and Organic Synthesis

The morpholine moiety is a "privileged structure" in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[5][6][7][8] The bromomethyl group is a reactive handle that allows for the introduction of this beneficial morpholine-containing scaffold into a variety of molecules.

Potential Reactions:

-

Nucleophilic Substitution: The primary application of this compound is likely as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the facile synthesis of a diverse library of compounds.

-

Synthesis of Heterocycles: This compound could serve as a key building block in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

-

Linker Chemistry: In the context of drug development, it could be used as a linker to attach the morpholino-sulfonyl-phenyl moiety to a pharmacophore of interest, potentially improving its drug-like properties.

The morpholine ring itself is found in numerous FDA-approved drugs, highlighting its importance in drug design.[6] For instance, derivatives of 4-(phenylsulfonyl)morpholine have been investigated as potential agents against triple-negative breast cancer.[9]

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the potential utility of this compound as a chemical intermediate.

References

- 1. 4-{[2-(Bromomethyl)phenyl]sulphonyl}morpholine | 941717-06-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine (CAS Number 941717-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a commercially available electrophilic building block with significant potential in the development of covalent inhibitors and chemical probes for targeted protein modulation. Its unique structure, combining a reactive bromomethyl group with a morpholine-functionalized phenyl sulfonyl scaffold, offers a versatile platform for engaging nucleophilic amino acid residues within protein targets. This technical guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, a plausible synthetic route, and its anticipated reactivity. Furthermore, this document outlines hypothetical experimental protocols for its application in covalent ligand screening and discusses its potential role in targeted protein degradation strategies. The included diagrams and data tables serve as a practical reference for researchers aiming to leverage this compound in their drug discovery and chemical biology programs.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, reactivity, and behavior in biological systems. The morpholine moiety is known to enhance aqueous solubility and metabolic stability, making it a favorable component in drug design.

| Property | Value | Reference |

| CAS Number | 941717-06-2 | [General] |

| Molecular Formula | C₁₁H₁₄BrNO₃S | |

| Molecular Weight | 320.2 g/mol | |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 71.5-73.5 °C | |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO, DMF, Methanol (predicted) | N/A |

| Purity | ≥95% (as commercially available) | |

| Storage | Store at 2-8 °C, protect from light | [General] |

Synthesis and Characterization

Proposed Synthetic Protocol

Step 1: Synthesis of 4-((2-methylphenyl)sulfonyl)morpholine

-

To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 2-methylbenzene-1-sulfonyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-((2-methylphenyl)sulfonyl)morpholine.

Step 2: Synthesis of this compound

-

Dissolve 4-((2-methylphenyl)sulfonyl)morpholine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.05 equivalents).

-

Reflux the mixture and irradiate with a UV lamp to facilitate radical bromination.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with saturated Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Expected Characterization Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the benzylic CH₂Br protons (~4.5-5.0 ppm), and two triplets for the morpholine protons (~3.0-3.8 ppm). The integration of these signals would correspond to the number of protons in each environment. |

| ¹³C NMR | Aromatic carbons, a signal for the benzylic CH₂Br carbon, and signals for the morpholine carbons. |

| Mass Spec | The molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

| IR Spec | Characteristic peaks for the sulfonyl group (S=O stretching), C-H bonds (aromatic and aliphatic), and C-N and C-O bonds of the morpholine ring. |

Mechanism of Action and Reactivity

The primary utility of this compound in a biological context is as a covalent modifier. The benzylic bromide is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by amino acid side chains on a target protein.

The reactivity of the bromomethyl group allows for the formation of a stable covalent bond, most commonly with cysteine residues via a nucleophilic substitution (Sₙ2) reaction. Other nucleophilic residues such as histidine, lysine, and serine can also potentially react, depending on their accessibility and nucleophilicity within the protein's microenvironment.

Caption: Covalent modification of a target protein.

Experimental Protocols and Applications

Given its structure, this compound is an ideal starting point for several applications in drug discovery and chemical biology.

Screening for Covalent Inhibitors

This compound can be used as a fragment or building block in screens to identify novel covalent inhibitors. A typical workflow for such a screen is outlined below.

Caption: Workflow for covalent inhibitor screening.

Role in Targeted Protein Degradation (PROTACs)

The compound is marketed as a "protein degrader building block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this molecule could serve as, or be part of, the "warhead" that binds to the protein of interest (POI). The morpholine and sulfonyl groups can be further functionalized to attach a linker connected to an E3 ligase ligand.

Caption: PROTAC-mediated protein degradation.

Hypothetical Biological Data

To illustrate the potential of this compound, we present hypothetical data from a kinase inhibition assay. Let us assume that a kinase of interest has a reactive cysteine near the ATP binding site.

| Compound ID | Target Kinase | IC₅₀ (nM) (Reversible) | k_inact/K_I (M⁻¹s⁻¹) (Covalent) |

| 941717-06-2 | Kinase X | 5,200 | 1,500 |

| Analog A | Kinase X | 2,100 | 4,800 |

| Analog B | Kinase X | 850 | 12,000 |

This data is purely hypothetical and for illustrative purposes only.

Safety and Handling

As a reactive electrophile, this compound should be handled with care. It is a potential alkylating agent and should be treated as a possible mutagen and skin/eye irritant.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical tool for the development of targeted covalent therapeutics. Its bifunctional nature, with a reactive electrophilic center and a scaffold amenable to further modification, makes it a versatile starting point for the synthesis of covalent inhibitors and PROTACs. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid theoretical and practical foundation for its application in drug discovery and chemical biology research. Researchers are encouraged to use the outlined protocols and concepts as a starting point for their investigations into the potential of this and related compounds.

Spectroscopic and Synthetic Profile of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages data from closely related analogs and established principles of organic chemistry and spectroscopy to present a predictive but detailed analysis. The information herein is intended to support research and development efforts in medicinal chemistry and related fields where morpholine-containing sulfonyl compounds are of interest.

Compound Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 941717-06-2[1] |

| Molecular Formula | C₁₁H₁₄BrNO₃S[1] |

| Molecular Weight | 320.2 g/mol [1] |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr |

| Structure |

|

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to SO₂) |

| ~ 7.4 - 7.6 | m | 3H | Ar-H |

| ~ 4.8 | s | 2H | -CH₂Br |

| ~ 3.7 | t | 4H | -N-CH₂- (morpholine) |

| ~ 3.0 | t | 4H | -O-CH₂- (morpholine) |

The characteristic signals for the morpholine protons are expected to appear as triplets around 3.7 and 3.0 ppm. The benzylic protons of the bromomethyl group are anticipated to be a sharp singlet at a downfield position (~4.8 ppm) due to the deshielding effect of the adjacent bromine atom. The aromatic protons will exhibit a complex multiplet pattern in the aromatic region.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary Ar-C (ipso to SO₂) |

| ~ 135 | Quaternary Ar-C (ipso to CH₂Br) |

| ~ 133 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 66 | -O-CH₂- (morpholine) |

| ~ 46 | -N-CH₂- (morpholine) |

| ~ 32 | -CH₂Br |

The carbon signals for the morpholine ring are expected at approximately 66 ppm (for the carbons adjacent to oxygen) and 46 ppm (for the carbons adjacent to nitrogen). The bromomethyl carbon will likely appear around 32 ppm.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch (morpholine & CH₂) |

| ~ 1350 & 1160 | Strong | Asymmetric & Symmetric S=O stretch (sulfonyl) |

| ~ 1110 | Strong | C-O-C stretch (morpholine) |

| ~ 930 | Strong | S-N stretch |

| ~ 690 | Strong | C-Br stretch |

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the sulfonyl (S=O) stretches.

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 320/322 | [M]⁺/ [M+2]⁺ (presence of Bromine) |

| 241 | [M - Br]⁺ |

| 226 | [M - CH₂Br]⁺ |

| 86 | [Morpholine]⁺ fragment |

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of the bromine atom or the entire bromomethyl group.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for analogous compounds.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 2-methylbenzenesulfonyl chloride.

Step 1: Sulfonylation of Morpholine

In this step, 2-methylbenzenesulfonyl chloride is reacted with morpholine to form 4-((2-methylphenyl)sulfonyl)morpholine.

-

Reactants: 2-methylbenzenesulfonyl chloride, Morpholine, Triethylamine (or another suitable base).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve morpholine and triethylamine in the chosen solvent and cool the mixture in an ice bath.

-

Add a solution of 2-methylbenzenesulfonyl chloride dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up the reaction by washing with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Benzylic Bromination

The intermediate from Step 1 is then subjected to benzylic bromination to introduce the bromomethyl group.

-

Reactants: 4-((2-methylphenyl)sulfonyl)morpholine, N-Bromosuccinimide (NBS).

-

Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Solvent: Carbon tetrachloride (CCl₄) or acetonitrile.

-

Procedure:

-

Dissolve the starting material in the chosen solvent.

-

Add NBS and the radical initiator to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer.

-

Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

-

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound has not been reported, the morpholine and phenylsulfonyl moieties are present in numerous biologically active compounds. Morpholine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The sulfonyl group is also a key feature in many therapeutic agents.

Given that derivatives of 4-(phenylsulfonyl)morpholine have been investigated as potential anticancer agents, it is plausible that this compound could exhibit similar properties. The bromomethyl group can act as an electrophilic center, potentially allowing the molecule to alkylate biological nucleophiles, such as cysteine residues in proteins. This could lead to the covalent inhibition of key enzymes involved in cancer cell proliferation or survival.

A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell growth, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

In-depth Technical Guide: 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in bioactive molecules.

Molecular Structure and Identifiers

This compound is a substituted aromatic sulfonylmorpholine. The core structure consists of a phenyl ring substituted with a bromomethyl group at the ortho position and a morpholinylsulfonyl group.

Table 1: Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₁₁H₁₄BrNO₃S[1] |

| CAS Number | 941717-06-2[1] |

| Molecular Weight | 320.20 g/mol [1] |

| Canonical SMILES | C1COCCN1S(=O)(=O)c2ccccc2CBr |

| InChI | InChI=1S/C11H14BrNO3S/c12-8-9-6-4-5-7-10(9)17(15,16)13-1-2-14-3-13/h4-7H,1-3,8H2 |

| InChIKey | Not publicly available |

Physicochemical Properties

Currently, limited physicochemical data for this compound is available in public databases. The known properties are summarized below.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 71.5-73.5 °C |

Synthesis

A general workflow for a potential synthesis is outlined below. Note: This is a theoretical workflow and requires experimental validation.

Caption: Proposed synthetic routes to this compound.

Experimental Considerations (Hypothetical)

Route A: Sulfonylation

-

Reaction Setup: To a solution of morpholine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, a solution of 2-(bromomethyl)benzene-1-sulfonyl chloride in the same solvent would be added dropwise at a reduced temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture would be quenched with water, and the organic layer separated. The aqueous layer would be extracted with the organic solvent. The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel.

Route B: Radical Bromination

-

Reaction Setup: A mixture of 4-((2-methylphenyl)sulfonyl)morpholine, N-bromosuccinimide (NBS), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., carbon tetrachloride) would be heated to reflux.

-

Reaction Monitoring: The reaction would be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: After cooling, the succinimide byproduct would be removed by filtration. The filtrate would be washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any remaining bromine, followed by water and brine. The organic layer would be dried and concentrated.

-

Purification: The crude product would be purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis for structural confirmation. Expected spectral features would include:

-

¹H NMR: Signals corresponding to the bromomethyl protons, the morpholine protons (typically two distinct multiplets), and the aromatic protons.

-

¹³C NMR: Resonances for the bromomethyl carbon, the morpholine carbons, and the aromatic carbons, including the carbon attached to the sulfonyl group.

-

IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O stretching), C-Br stretching, and C-N stretching, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Biological Activity

The biological activity of this compound has not been specifically reported in the scientific literature. However, the morpholine ring is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. It is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The presence of a reactive bromomethyl group makes this compound a potential candidate for use as a covalent inhibitor or as a building block for further chemical elaboration in drug discovery programs. Derivatives of sulfonylmorpholine have been investigated for various therapeutic applications, suggesting that this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules.

Safety Information

Safety data for this compound is not extensively documented. As a brominated organic compound and a potential alkylating agent, it should be handled with appropriate safety precautions. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

References

The Emerging Role of Sulfonylmorpholines in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonylmorpholine scaffold has garnered significant attention in medicinal chemistry and chemical biology due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore. This heterocyclic motif, combining the structural features of a sulfonamide and a morpholine, has been successfully incorporated into a variety of bioactive molecules, leading to the development of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the current research applications of sulfonylmorpholines, with a focus on their utility as enzyme inhibitors in oncology. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to facilitate further exploration and application of this promising chemical scaffold.

I. Sulfonylmorpholines as Potent Enzyme Inhibitors

The inherent structural rigidity and hydrogen bonding capabilities of the sulfonylmorpholine moiety make it an attractive scaffold for designing enzyme inhibitors. Researchers have successfully targeted several key enzyme families by incorporating this functional group, leading to the discovery of compounds with significant therapeutic potential.

Targeting the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[2] Sulfonylmorpholine derivatives have emerged as potent inhibitors of key kinases within this pathway, namely PI3K and mTOR.

Several studies have reported the development of sulfonylmorpholine-containing compounds that exhibit dual inhibitory activity against both PI3K and mTOR. This dual-targeting approach is advantageous as it can lead to a more comprehensive blockade of the signaling cascade and potentially overcome resistance mechanisms associated with single-target inhibitors.[3][4] A notable example is the 2-morpholino-pyrimidine scaffold bearing a sulfonyl side chain at the C4 position.[5]

In addition to dual inhibitors, sulfonylmorpholine derivatives have been developed as highly selective mTOR inhibitors. High-throughput screening identified a sulfonyl-morpholino-pyrimidine as a promising starting point for the development of selective mTOR kinase inhibitors.[6] Structural modifications, such as the replacement of a simple morpholine with bridged morpholines, have dramatically improved mTOR-targeting selectivity over PI3Kα, with some analogues achieving subnanomolar mTOR IC50 values and selectivity of up to 26,000-fold.[7]

Quantitative Data Summary: Inhibition of PI3K and mTOR by Sulfonylmorpholine Derivatives

| Compound ID | Target(s) | IC50 (nM) | Cell Line(s) | Reference |

| Compound 26 | PI3Kα | 20 | - | [5] |

| PI3Kβ | 376 | - | [5] | |

| PI3Kγ | 204 | - | [5] | |

| PI3Kδ | 46 | - | [5] | |

| mTOR | 189 | - | [5] | |

| NSC765844 | PI3Kα | 1.3 | - | [4] |

| PI3Kβ | 1.8 | - | [4] | |

| PI3Kγ | 1.5 | - | [4] | |

| PI3Kδ | 3.8 | - | [4] | |

| mTOR | 3.8 | - | [4] | |

| Compound 12b | PI3Kα | 170 | Leukemia SR | [8] |

| PI3Kβ | 130 | Leukemia SR | [8] | |

| PI3Kδ | 760 | Leukemia SR | [8] | |

| mTOR | 830 | Leukemia SR | [8] | |

| Compound 10e | mTOR | 33 | A549 | [9] |

| Compound 10h | mTOR | 87 | MCF-7 | [9] |

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[10] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of a morpholine moiety can improve the physicochemical properties, such as solubility, of these inhibitors. Aromatic sulfonamides incorporating a morpholinopropyl tail have been shown to be nanomolar inhibitors of several human CA isoforms (hCA I, hCA II, hCA IV, and hCA XII).[11]

Quantitative Data Summary: Inhibition of Carbonic Anhydrase Isoforms by Sulfonylmorpholine Derivatives

| Compound ID | Target Isoform | IC50 (nM) | Reference |

| I-1 | hCA I | 215.8 | [11] |

| hCA II | 65.8 | [11] | |

| hCA IV | 81.1 | [11] | |

| I-2 | hCA I | 2940 | [11] |

| hCA II | 2420 | [11] | |

| hCA IV | 3430 | [11] | |

| I-3 | hCA I | 4070 | [11] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of sulfonylmorpholine derivatives.

General Synthesis of Quinoline-Sulfonamide Derivatives

This protocol describes a general method for the synthesis of quinoline derivatives bearing a sulfonamide moiety, which can be adapted for the synthesis of sulfonylmorpholine analogues.[10][12][13][14][15]

Step 1: Synthesis of Substituted Quinoline Precursor

-

React 4,7-dichloroquinoline with the appropriate substituted aniline (e.g., p-phenylenediamine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol).

-

Heat the reaction mixture at reflux for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the intermediate product by filtration.

-

Wash the product with a suitable solvent and dry under vacuum.

Step 2: Sulfonylation

-

Dissolve the quinoline precursor from Step 1 in a dry aprotic solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (e.g., triethylamine or pyridine) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride or a morpholinosulfonyl chloride) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.[16][17][18][19][20]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Sulfonylmorpholine test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the sulfonylmorpholine test compound in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

III. Visualizing Key Concepts with Graphviz

Visual representations are crucial for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz to illustrate key concepts related to the research applications of sulfonylmorpholines.

The PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the central role of the PI3K/AKT/mTOR pathway in regulating cell growth and proliferation, and highlights the points of inhibition by sulfonylmorpholine-based dual inhibitors.[1][21][22][23][24]

References

- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Morpholine Derivatives from 1,2-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are privileged heterocyclic scaffolds frequently found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. Their unique physicochemical properties, such as water solubility, metabolic stability, and hydrogen bond accepting ability, make them valuable building blocks in medicinal chemistry. The synthesis of the morpholine ring system, particularly from readily available 1,2-amino alcohols, is a cornerstone of many drug discovery programs. This document provides detailed application notes and experimental protocols for several key modern and classical methods for the synthesis of morpholine derivatives.

Synthetic Strategies Overview

The synthesis of morpholines from 1,2-amino alcohols can be broadly categorized into several approaches, each with its own advantages and limitations. These include classical dehydration methods, transition-metal-catalyzed cyclizations, and the use of modern, highly efficient reagents. The choice of method often depends on the desired substitution pattern, scalability, and green chemistry considerations.

Below is a logical diagram illustrating the relationships between different starting materials and the primary synthetic routes to morpholine derivatives.

Caption: Overview of synthetic routes to morpholine derivatives.

Method 1: Green Synthesis via Selective Monoalkylation with Ethylene Sulfate